

Proficiency Testing for N-Nitrosodiethanolamine (NDELA) Analysis: A Comparative Guide

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Compound of Interest

Compound Name: **N-Nitrosodiethanolamine**

Cat. No.: **B133224**

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For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of **N-Nitrosodiethanolamine (NDELA)** analysis is critical due to its classification as a probable human carcinogen. Proficiency testing (PT) schemes offer a valuable tool for laboratories to assess and demonstrate their analytical competence. This guide provides a comparative overview of available PT schemes for NDELA analysis, details of common analytical methodologies, and a framework for interpreting performance data.

Comparison of Proficiency Testing Schemes

While publicly available final reports with comprehensive, comparative data for NDELA-specific proficiency tests are limited, several organizations offer schemes that include this analyte, particularly in matrices such as toys and cosmetics. This section provides a comparative summary of key features of these schemes based on available information.

Table 1: Comparison of **N-Nitrosodiethanolamine (NDELA)** Proficiency Testing Scheme Providers

| Feature | TestQual | Hypothetical Provider A | Hypothetical Provider B |
|-----------------------------|--|---|--|
| Scheme Name | N-Nitrosamines and N-nitrosatable compounds | Nitrosamines in Consumer Products | Advanced Nitrosamine Analysis |
| Matrix Types | Latex toys, Inflatable balloons | Cosmetics, Personal care products | Pharmaceutical excipients, Drug products |
| Analytes Included | N-nitrosodiethanolamine (NDELA), N-nitrosodibenzylamine (NDBzA), N-Nitrosodimethylamine (NDMA), and others. [1] [2] | NDELA, N-Nitrosodiethylamine (NDEA) | NDELA, and other drug substance-related nitrosamines |
| Typical Concentration Range | 20 - 400 µg/kg [3] | 10 - 500 ppb | 5 - 200 ng/g |
| Statistical Evaluation | z-scores [4] | z-scores, Youden plots | z-scores, p-scores |
| Accreditation | Not accredited for this specific test. [1] [2] [5] | ISO/IEC 17043 Accredited | ISO/IEC 17043 Accredited |
| Reporting | Individual and final reports. [4] | Comprehensive reports with method comparison. | Detailed reports with performance trends. |

Hypothetical Performance Data

To illustrate how laboratory performance is evaluated and compared in a PT scheme, the following table presents hypothetical data for three laboratories participating in an NDELA analysis in a cosmetic matrix. The assigned value for the test sample is 50 µg/kg.

Table 2: Hypothetical Proficiency Testing Results for NDELA in a Cosmetic Matrix (Assigned Value = 50 µg/kg)

| Laboratory | Reported Value (µg/kg) | z-score* | Method Used | Performance Evaluation |
|------------|------------------------|----------|---|------------------------|
| Lab 1 | 45 | -1.0 | HPLC with Post-Column Photolysis and Derivatization (ISO 10130) | Satisfactory |
| Lab 2 | 65 | 3.0 | GC-TEA | Unsatisfactory |
| Lab 3 | 52 | 0.4 | UPLC-MS/MS | Satisfactory |

*z-scores are calculated using a target standard deviation of 5 µg/kg. The interpretation of z-scores is typically as follows: $|z| \leq 2$ is satisfactory, $2 < |z| < 3$ is questionable, and $|z| \geq 3$ is unsatisfactory.[6]

Experimental Protocols

Accurate and reproducible results in NDELA analysis are contingent on robust and well-validated analytical methods. Below are detailed protocols for two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with Post-Column Photolysis and Derivatization (Based on ISO 10130)

This method is a standardized procedure for the determination of NDELA in cosmetics.[7][8][9][10][11]

Sample Preparation:

- Weigh a representative portion of the cosmetic sample.

- Extract the sample with a suitable solvent, such as dichloromethane or an aqueous buffer, depending on the matrix.
- Perform a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
- Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and methanol or acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 μ L.

Post-Column Photolysis and Derivatization:

- The column effluent is passed through a photochemical reactor where UV light cleaves the N-NO bond of NDELA, releasing nitrite ions.^[9]
- The nitrite is then reacted with a Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to form a colored azo dye.^[9]
- The intensity of the color is measured by a UV-Vis detector at approximately 540 nm.^[9]

Gas Chromatography with Thermal Energy Analyzer (GC-TEA)

This method is highly selective and sensitive for the analysis of nitrosamines.

Sample Preparation:

- Extract the sample with an organic solvent (e.g., dichloromethane).

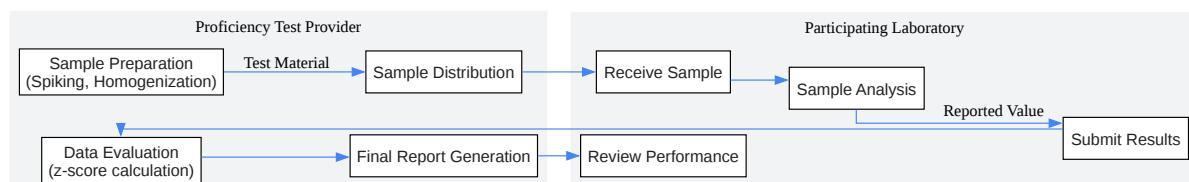
- Clean up the extract using column chromatography (e.g., silica gel) to remove matrix interferences.
- Concentrate the extract to a small volume.

GC-TEA Conditions:

- Column: A capillary column suitable for nitrosamine analysis (e.g., DB-624).
- Injector: Splitless or on-column injection.
- Oven Temperature Program: A programmed temperature ramp to separate NDELA from other components.
- Carrier Gas: Helium or Nitrogen.
- Detector: Thermal Energy Analyzer (TEA), which is specific for nitrosamines.

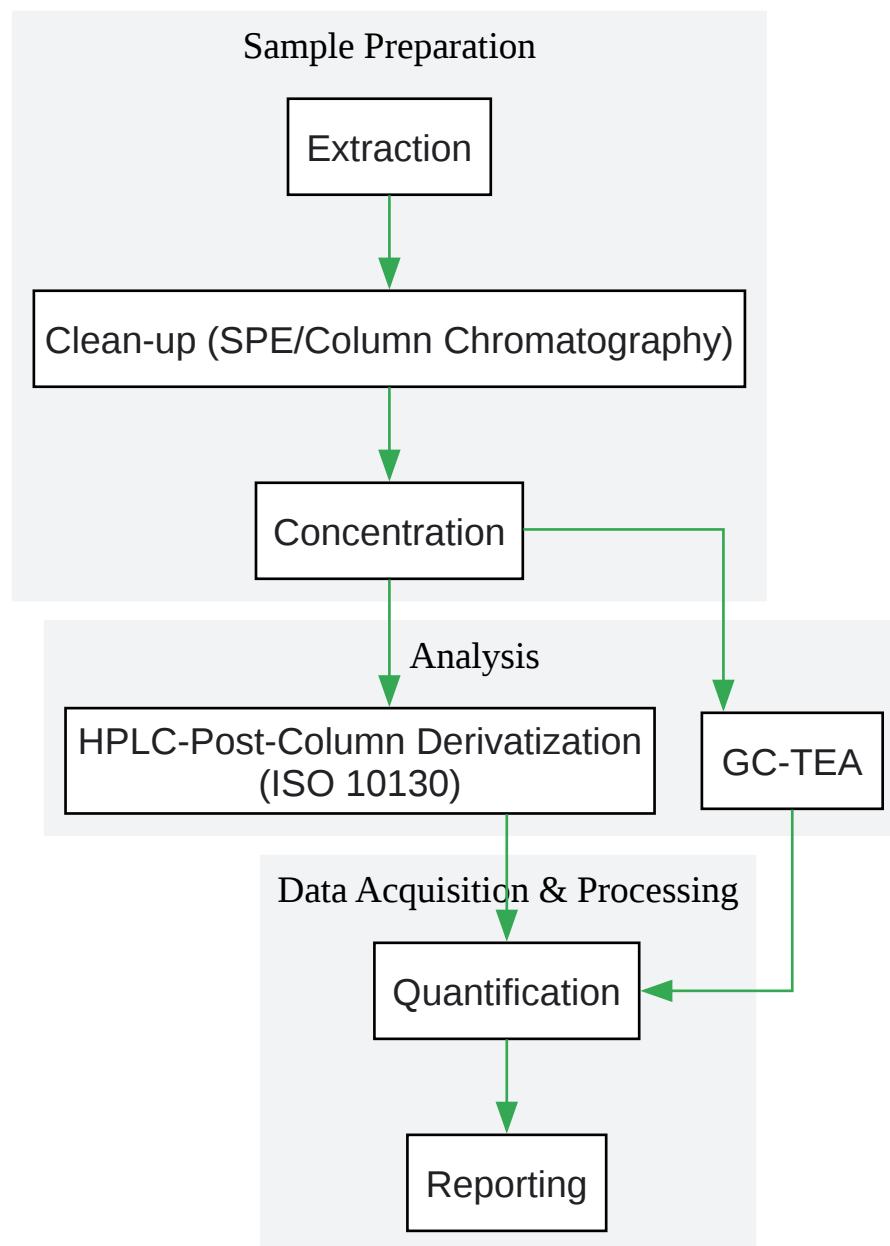
Visualizing Workflows and Relationships

To better understand the processes involved in proficiency testing and analytical methodology, the following diagrams are provided.



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Proficiency Testing Workflow



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NDELA Analytical Methodologies

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